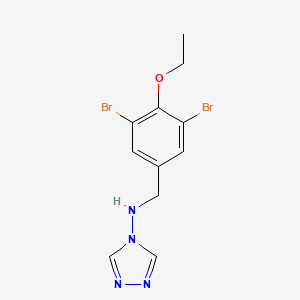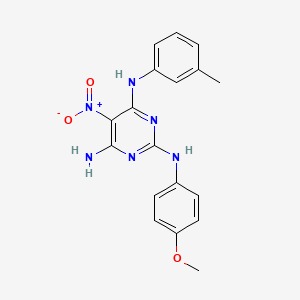![molecular formula C22H21NO6 B15152748 10-(4-hydroxy-3,5-dimethoxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15152748.png)
10-(4-hydroxy-3,5-dimethoxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-hydroxy-3,5-dimethoxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused to an acridinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-hydroxy-3,5-dimethoxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves multiple steps. One common method starts with the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . This reaction forms an intermediate hydrazone, which is then subjected to cyclization reactions to form the final acridinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
10-(4-hydroxy-3,5-dimethoxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The acridinone core can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
10-(4-hydroxy-3,5-dimethoxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10-(4-hydroxy-3,5-dimethoxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, while its antioxidant properties could be attributed to its ability to scavenge free radicals .
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-3,5-dimethoxyphenyl derivatives: These compounds share the phenolic and methoxy functional groups.
Acridinone derivatives: Compounds with similar acridinone cores but different substituents.
Uniqueness
10-(4-hydroxy-3,5-dimethoxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is unique due to its combination of a dioxolo ring and an acridinone core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H21NO6 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
10-(4-hydroxy-3,5-dimethoxyphenyl)-6,7,8,10-tetrahydro-5H-[1,3]benzodioxolo[5,6-b]quinolin-9-one |
InChI |
InChI=1S/C22H21NO6/c1-26-18-6-11(7-19(27-2)22(18)25)20-12-8-16-17(29-10-28-16)9-14(12)23-13-4-3-5-15(24)21(13)20/h6-9,20,23,25H,3-5,10H2,1-2H3 |
Clave InChI |
DUGLINPNJWYLND-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C2C3=CC4=C(C=C3NC5=C2C(=O)CCC5)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B15152677.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B15152680.png)
![N-[3-(3-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide](/img/structure/B15152697.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-fluorobenzamide](/img/structure/B15152709.png)
![3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid](/img/structure/B15152713.png)
![1-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B15152729.png)
![N-{3-bromo-4-[(4-chlorobenzyl)oxy]benzyl}-4-phenylbutan-2-amine](/img/structure/B15152735.png)


![10-phenyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15152757.png)
![2-[(1-{2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B15152770.png)

